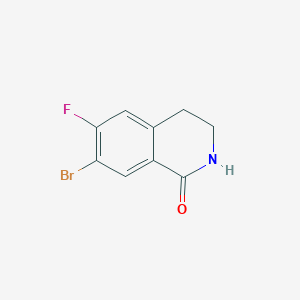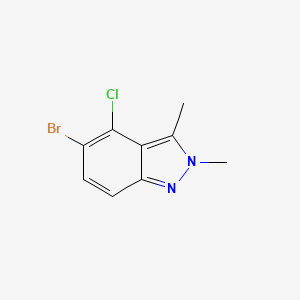
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for various scientific applications.
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-chloro-2,3-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4-chloro-3,5-dimethylphenylhydrazine with suitable reagents can lead to the formation of the desired indazole ring. Industrial production methods often employ transition metal-catalyzed reactions to enhance yield and selectivity .
Analyse Chemischer Reaktionen
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-2,3-dimethyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole can be compared with other indazole derivatives, such as:
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound has similar bromine and chlorine substitutions but differs in its functional groups and applications.
2,3-Dimethyl-6-nitro-2H-indazole: This derivative has a nitro group instead of halogens, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrClN2 |
|---|---|
Molekulargewicht |
259.53 g/mol |
IUPAC-Name |
5-bromo-4-chloro-2,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrClN2/c1-5-8-7(12-13(5)2)4-3-6(10)9(8)11/h3-4H,1-2H3 |
InChI-Schlüssel |
UOYRLEOTCRFKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1C)C=CC(=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


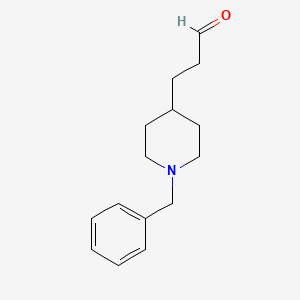

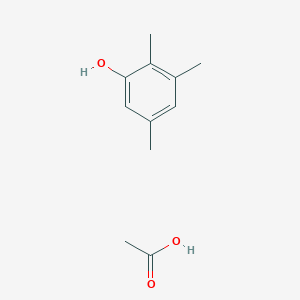
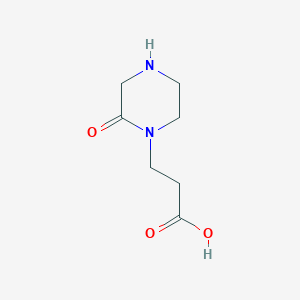

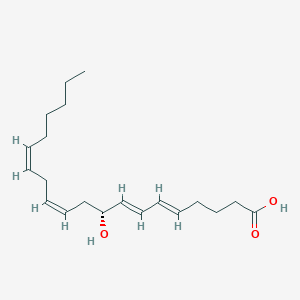
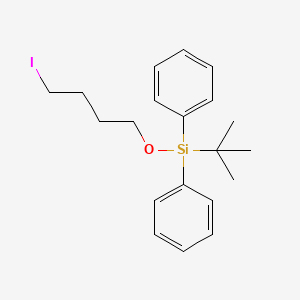
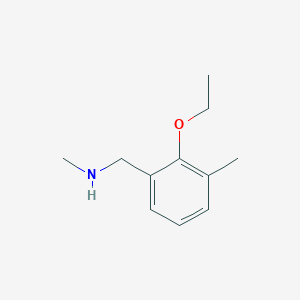
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)



